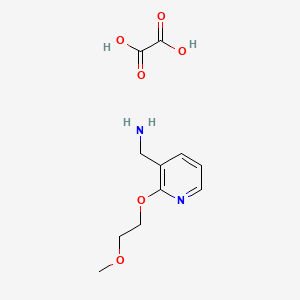

(Z)-3-pentyl-5-((3-phenyl-1H-pyrazol-4-yl)methylene)-2-thioxothiazolidin-4-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“(Z)-3-pentyl-5-((3-phenyl-1H-pyrazol-4-yl)methylene)-2-thioxothiazolidin-4-one” is a chemical compound that has been studied for its potential antimicrobial properties . It is a derivative of the pyrazole and thiazolidinone classes of compounds, which are known for their wide range of biological activities .

Synthesis Analysis

The compound is synthesized by condensing suitably substituted chalcones with isoniazid in acetic acid . The reaction mixture is refluxed for 8–10 hours . The structures of the synthesized compounds are confirmed by IR, 1H NMR, 13C NMR, and mass spectrometry .Molecular Structure Analysis

The molecular structure of the compound is confirmed by various spectroscopic techniques such as IR, 1H NMR, 13C NMR, and mass spectrometry .Chemical Reactions Analysis

The compound is synthesized through a condensation reaction involving suitably substituted chalcones and isoniazid . The reaction is carried out in acetic acid and involves refluxing the mixture for several hours .Aplicaciones Científicas De Investigación

Antimicrobial Activity

Compounds structurally related to "(Z)-3-pentyl-5-((3-phenyl-1H-pyrazol-4-yl)methylene)-2-thioxothiazolidin-4-one" have been synthesized and evaluated for their in vitro antibacterial and antifungal activities. These compounds exhibit variable and modest activities against strains of bacteria such as Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, and fungi including Candida albicans, demonstrating their potential as antimicrobial agents (B'Bhatt & Sharma, 2017).

Anticancer and Antiangiogenic Effects

Another study focused on the synthesis of novel thioxothiazolidin-4-one derivatives, showing significant in vivo anticancer and antiangiogenic effects against transplantable mouse tumors. These compounds effectively reduced tumor volume, cell number, and inhibited endothelial proliferation, indicating their potential for anticancer therapy (Chandrappa et al., 2010).

GSK-3 Inhibition

Novel bis(2-thioxothiazolidin-4-one) derivatives have been synthesized as potential inhibitors of glycogen synthase kinase-3 (GSK-3), a critical enzyme involved in numerous cellular processes, including metabolism and cell division. These compounds were prepared via microwave-assisted synthesis, demonstrating innovative approaches to drug discovery (Kamila & Biehl, 2012).

Structural and Computational Studies

Studies involving the crystal structure, Hirshfeld surface analysis, and computational modeling of thiazolidin-4-one derivatives provide insights into their molecular configurations and potential interactions with biological targets. These investigations support the development of new compounds with optimized biological activities (Khelloul et al., 2016).

Anti-Inflammatory Activity

Research on N-(3-chloro-4-flurophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl-2, 3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamides has shown significant anti-inflammatory activity, highlighting the therapeutic potential of thioxothiazolidin-4-one derivatives in treating inflammatory conditions (Sunder & Maleraju, 2013).

Propiedades

Número CAS |

1010863-35-0 |

|---|---|

Nombre del producto |

(Z)-3-pentyl-5-((3-phenyl-1H-pyrazol-4-yl)methylene)-2-thioxothiazolidin-4-one |

Fórmula molecular |

C18H19N3OS2 |

Peso molecular |

357.49 |

Nombre IUPAC |

4-hydroxy-3-pentyl-5-[(E)-(3-phenylpyrazol-4-ylidene)methyl]-1,3-thiazole-2-thione |

InChI |

InChI=1S/C18H19N3OS2/c1-2-3-7-10-21-17(22)15(24-18(21)23)11-14-12-19-20-16(14)13-8-5-4-6-9-13/h4-6,8-9,11-12,22H,2-3,7,10H2,1H3/b14-11+ |

Clave InChI |

TUXNJSMIXPNCTA-PTNGSMBKSA-N |

SMILES |

CCCCCN1C(=C(SC1=S)C=C2C=NN=C2C3=CC=CC=C3)O |

Solubilidad |

not available |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-methoxyphenyl)-2-(4-oxobenzofuro[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2765793.png)

![N-(1-cyano-1-cyclopropylethyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)phenoxy]acetamide](/img/structure/B2765795.png)

![2-{[6-ethyl-2-(4-methylpiperidino)-7-oxo-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl}-N~1~-mesitylacetamide](/img/structure/B2765796.png)

![3-(2-oxo-2-(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2765798.png)

![(3-Fluoro-4-methoxyphenyl)-[4-[6-(trifluoromethyl)pyridazin-3-yl]piperazin-1-yl]methanone](/img/structure/B2765799.png)

![2-[1-(3-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(3-methylphenyl)acetamide](/img/structure/B2765801.png)

![4-Tert-butyl-N-[(1-morpholin-4-ylcyclobutyl)methyl]benzamide](/img/structure/B2765804.png)

![3,4,5-trimethoxy-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}benzamide](/img/structure/B2765812.png)